5-(3-Aminoallyl)-2'-deoxyuridine-5'-O-triphosphate (sodium salt)
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Overview
Description
5-(3-Aminoallyl)-2’-deoxyuridine-5’-O-triphosphate (sodium salt): is a modified nucleotide analog used extensively in molecular biology. This compound is designed for enzymatic indirect non-radioactive labeling of DNA during various processes such as complementary DNA synthesis, polymerase chain reaction, nick-translation, random-primed labeling, or primer extension . The presence of the aminoallyl group allows for subsequent labeling with amine-reactive fluorescent dyes, biotin, or haptens, making it a versatile tool in nucleic acid research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Aminoallyl)-2’-deoxyuridine-5’-O-triphosphate involves the incorporation of an aminoallyl group into the deoxyuridine triphosphate molecule. The process typically includes the following steps:
Protection of Functional Groups: The hydroxyl groups of deoxyuridine are protected to prevent unwanted reactions.
Introduction of the Aminoallyl Group: The aminoallyl group is introduced through a series of chemical reactions, often involving the use of protective groups and specific reagents.
Triphosphorylation: The protected aminoallyl-deoxyuridine is then triphosphorylated to form the triphosphate derivative.
Deprotection: The final step involves the removal of protective groups to yield the desired compound.
Industrial Production Methods: Industrial production of 5-(3-Aminoallyl)-2’-deoxyuridine-5’-O-triphosphate follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesizers, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The aminoallyl group can undergo substitution reactions with various amine-reactive dyes and haptens, forming labeled nucleotides.
Enzymatic Incorporation: The compound can be enzymatically incorporated into DNA by enzymes such as reverse transcriptases, Taq DNA polymerase, phi29 DNA polymerase, Klenow fragment, and DNA polymerase I.
Common Reagents and Conditions:
Reagents: Amine-reactive fluorescent dyes, biotin, haptens, protective groups, triphosphorylation reagents.
Major Products Formed:
Scientific Research Applications
Chemistry:
Nucleic Acid Labeling: Used for indirect non-radioactive labeling of DNA during complementary DNA synthesis, polymerase chain reaction, nick-translation, random-primed labeling, or primer extension.
Biology:
Fluorescent Probes: The labeled DNA can be used as fluorescent probes in various biological assays, including fluorescence in situ hybridization and flow cytometry.
Medicine:
Diagnostic Tools: The compound is used in the development of diagnostic tools for detecting specific DNA sequences in medical research and clinical diagnostics.
Industry:
Mechanism of Action
The mechanism of action of 5-(3-Aminoallyl)-2’-deoxyuridine-5’-O-triphosphate involves its incorporation into DNA by various DNA polymerases. The aminoallyl group provides a reactive site for subsequent labeling with amine-reactive dyes or haptens. This allows for the creation of labeled DNA, which can be used in various assays and diagnostic tools .
Comparison with Similar Compounds
Aminoallyl-uridine-5’-triphosphate: Similar in structure but used for RNA labeling.
Fluorescein-12-dUTP: A fluorescently labeled nucleotide used for direct labeling of DNA.
Biotin-16-dUTP: A biotin-labeled nucleotide used for non-radioactive labeling of DNA.
Uniqueness: 5-(3-Aminoallyl)-2’-deoxyuridine-5’-O-triphosphate is unique due to its versatility in labeling DNA with various amine-reactive dyes, biotin, or haptens. This flexibility makes it a valuable tool in molecular biology research .
Properties
Molecular Formula |
C12H16N3Na4O14P3 |
---|---|
Molecular Weight |
611.15 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C12H20N3O14P3.4Na/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h1-2,5,8-10,16H,3-4,6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21);;;;/q;4*+1/p-4/b2-1+;;;;/t8-,9+,10+;;;;/m0..../s1 |
InChI Key |
RYISGISBPJBEJG-YLUGEOHISA-J |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CN)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCN)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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